3-Methyl-1,2,3,4-tetrahydroisoquinolin-8-ol
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Overview
Description
3-Methyl-1,2,3,4-tetrahydroisoquinolin-8-ol is a derivative of 1,2,3,4-tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. These compounds are part of the larger group of isoquinoline alkaloids, which are found in various natural products and have significant medicinal and pharmacological importance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,2,3,4-tetrahydroisoquinolin-8-ol typically involves the functionalization of the tetrahydroisoquinoline core. One common method is the Pictet-Spengler reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) .
Industrial Production Methods
the principles of green chemistry and sustainable synthetic methodologies, such as multicomponent reactions (MCRs), are often employed to improve atom economy, selectivity, and yield .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,2,3,4-tetrahydroisoquinolin-8-ol can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve nucleophiles and can be facilitated by catalysts or under basic conditions.
Common Reagents and Conditions
Oxidation: H2O2, TBHP
Reduction: NaBH4, LiAlH4
Substitution: Various nucleophiles, catalysts, or bases
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
3-Methyl-1,2,3,4-tetrahydroisoquinolin-8-ol has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various alkaloids and bioactive molecules.
Biology: The compound is studied for its potential neuroprotective and anti-inflammatory properties.
Medicine: It is investigated for its role in treating neurodegenerative disorders and infections.
Industry: The compound’s derivatives are used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-1,2,3,4-tetrahydroisoquinolin-8-ol involves its interaction with various molecular targets and pathways. It is known to exert its effects by modulating neurotransmitter systems and inhibiting inflammatory pathways . The compound’s ability to cross the blood-brain barrier makes it a promising candidate for treating central nervous system disorders .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound, known for its broad range of biological activities.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its anti-neuroinflammatory properties.
C(1)-Substituted 1,2,3,4-tetrahydroisoquinolines: These derivatives are key fragments of various alkaloids and bioactive molecules.
Uniqueness
3-Methyl-1,2,3,4-tetrahydroisoquinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in medicinal chemistry .
Properties
Molecular Formula |
C10H13NO |
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Molecular Weight |
163.22 g/mol |
IUPAC Name |
3-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol |
InChI |
InChI=1S/C10H13NO/c1-7-5-8-3-2-4-10(12)9(8)6-11-7/h2-4,7,11-12H,5-6H2,1H3 |
InChI Key |
WQXLOMWOVRTDHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(CN1)C(=CC=C2)O |
Origin of Product |
United States |
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